

# Structural activity relationship of Imlunestrant Tosylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Imlunestrant Tosylate*

Cat. No.: *B10855452*

[Get Quote](#)

An In-Depth Technical Guide to the Structure-Activity Relationship of **Imlunestrant Tosylate**

## Abstract

Imlunestrant (formerly LY3484356) is a next-generation, orally bioavailable, brain-penetrant selective estrogen receptor degrader (SERD) that has demonstrated significant clinical promise in the treatment of estrogen receptor-positive (ER+), HER2-negative advanced breast cancer. [1][2][3][4] Developed by Eli Lilly and Company, its efficacy extends to tumors harboring ESR1 mutations, a common mechanism of resistance to prior endocrine therapies.[5][6][7] This guide provides a detailed exploration of the structure-activity relationship (SAR) of Imlunestrant, dissecting its core chemical features and explaining the molecular basis for its potent antagonist and degradation activities. We will delve into the key experimental protocols used to validate its mechanism and quantify its potency, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

## Introduction: The Evolving Landscape of ER-Targeted Therapy

The estrogen receptor (ER), a nuclear hormone receptor activated by estrogen, is the canonical driver in approximately 70% of all breast cancers.[8] For decades, endocrine therapies have been the cornerstone of treatment. These strategies have historically fallen into two main categories:

- Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which competitively antagonize the ER in breast tissue but can have agonist effects elsewhere.[9]
- Aromatase Inhibitors (AIs), which block the production of estrogen.[9]

While effective, resistance to these therapies frequently develops, often through the acquisition of mutations in the ESR1 gene, which encodes ER $\alpha$ .[6][7] These mutations can render the receptor constitutively active, independent of its natural ligand, estrogen.

This clinical challenge spurred the development of Selective Estrogen Receptor Degraders (SERDs). The first-generation SERD, fulvestrant, validated the therapeutic concept of eliminating the ER protein entirely.[10][11] However, its utility is hampered by poor pharmacokinetic properties, requiring painful intramuscular injections and limiting its bioavailability.[11][12] This created a clear need for potent, orally bioavailable SERDs. Imlunestrant emerged from these efforts as a leading candidate, designed for continuous ER inhibition and degradation, favorable oral pharmacology, and activity against both wild-type and mutant ER $\alpha$ .[13][14]

## Mechanism of Action: Dual-Function Antagonism and Degradation

Imlunestrant's efficacy stems from a dual mechanism of action that ensures comprehensive shutdown of ER signaling.

- Pure Antagonism: Imlunestrant competitively binds to the Ligand Binding Domain (LBD) of the ER. This binding event physically blocks the recruitment of coactivator proteins necessary for gene transcription, thereby silencing ER-mediated signaling pathways.[6][15]
- Proteasomal Degradation: Crucially, the binding of Imlunestrant induces a significant conformational change in the ER protein.[2][16] This altered shape, particularly in the Helix 12 region of the Activation Function 2 (AF-2) domain, destabilizes the receptor.[6][15] The unstable complex is recognized by the cell's ubiquitin-proteasome machinery, which tags the ER for destruction and subsequent elimination.[9][12]

This degradation mechanism is fundamentally different from SERMs, which can stabilize the ER protein.[10] By eliminating the receptor, Imlunestrant effectively removes the central driver

of tumor growth, a strategy that remains effective even when the receptor is constitutively activated by ESR1 mutations.[6]



[Click to download full resolution via product page](#)

Caption: Imlunestrant's dual mechanism: competitive antagonism and induced degradation of ER $\alpha$ .

## Core Scaffold and Structure-Activity Relationship (SAR)

The chemical architecture of Imlunestrant is meticulously optimized for high potency, selectivity, and oral bioavailability. Its structure can be dissected into key pharmacophoric components, each contributing to its overall profile.

Chemical Structure of Imlunestrant: (5R)-5-[4-[2-[3-(Fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol[3]

| Key Structural Features & SAR Contributions                                                                                       |                                                                                                             |                                                                                                                             |                                                                                                                                                                                   |                                                                                                                                                                          |
|-----------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| A. Benzopyranoquinoline Core<br>- Rigid scaffold for high-affinity ER binding<br>- Occupies the hydrophobic ligand binding pocket | B. Phenolic Hydroxyl (-OH)<br>- Critical H-bond donor<br>- Mimics estradiol A-ring, anchors molecule in LBD | C. Trifluoromethyl (-CF <sub>3</sub> )<br>- Increases binding affinity<br>- Blocks metabolic oxidation, improving stability | D. Degradation-Inducing Side Chain<br>- Flexible ethoxy linker for optimal positioning<br>- Azetidine moiety is key for inducing the conformational change leading to degradation | E. Fluoromethyl Group (-CH <sub>2</sub> F)<br>- Fine-tunes pKa and lipophilicity of the azetidine nitrogen<br>- Enhances metabolic stability and pharmacokinetic profile |

[Click to download full resolution via product page](#)

Caption: Key pharmacophoric elements of Imlunestrant and their functional roles.

- A. Benzopyranoquinoline Core: This rigid, polycyclic system serves as the primary scaffold that fits snugly into the hydrophobic ligand-binding pocket of the ER. Its shape and electronics are optimized for extensive van der Waals interactions, forming the foundation of its high binding affinity.
- B. Phenolic Hydroxyl Group: This is an indispensable feature for nearly all high-affinity ER ligands. It mimics the A-ring phenol of estradiol, acting as a critical hydrogen bond donor to the side chain of residue Glu353 and a hydrogen bond acceptor from Arg394 within the ER's ligand-binding domain. This interaction effectively anchors the molecule in the correct orientation.
- C. Trifluoromethyl Group: The electron-withdrawing -CF<sub>3</sub> group enhances binding affinity and, critically, improves metabolic stability by blocking potential sites of oxidative metabolism on the aromatic ring, contributing to a longer half-life and better oral bioavailability.
- D. The Degradation-Inducing Side Chain: This flexible side chain is the defining feature of a SERD. While the core scaffold anchors the molecule, this chain extends out of the pocket

and sterically hinders the proper folding of Helix 12.

- Ethoxy Linker: Provides the necessary length and flexibility for the terminal group to disrupt the receptor's conformation.
- Azetidine Moiety: The terminal 3-(Fluoromethyl)azetidin-1-yl group is the crucial component that induces the conformational clash. The specific size, shape, and basicity of this nitrogen-containing ring are critical for maximizing receptor destabilization. The development of oral SERDs like Giredestrant (GDC-9545) has also highlighted the importance of such moieties for achieving a potent degradation profile.[17][18]
- E. Tosylate Salt Form: Imlunestrant is administered as a tosylate salt.[3][14] This is a common pharmaceutical strategy to improve the solubility, crystallinity, and stability of the active pharmaceutical ingredient (API), which is essential for consistent oral absorption and formulation.

## Experimental Validation of SAR

The development of Imlunestrant relies on a suite of validated in vitro and in vivo assays to quantify its activity at each step of the SAR cycle.

## Data Presentation: Potency of Imlunestrant

The following table summarizes key performance metrics for Imlunestrant, demonstrating its potent binding, degradation, and anti-proliferative activities, especially against clinically relevant ESR1 mutations.

| Assay Type                | Target/Cell Line      | Metric           | Imlunestrant Value | Reference |
|---------------------------|-----------------------|------------------|--------------------|-----------|
| Competitive Binding       | Wild-Type ER $\alpha$ | $K_i$            | 0.64 nmol/L        | [8]       |
| Mutant ER $\alpha$ -Y537S | $K_i$                 | 2.80 nmol/L      | [8]                |           |
| Wild-Type ER $\beta$      | $K_i$                 | 0.11 nmol/L      | [8]                |           |
| ER $\alpha$ Degradation   | MCF7 (WT ESR1)        | DC <sub>50</sub> | 0.28 nmol/L        | [8]       |
| T47D-Y537N (ESR1 mutant)  | DC <sub>50</sub>      | 0.13 nmol/L      | [8]                |           |
| Cell Proliferation        | MCF7 (WT ESR1)        | IC <sub>50</sub> | 0.29 nmol/L        | [19]      |
| T47D (WT ESR1)            | IC <sub>50</sub>      | 0.19 nmol/L      | [19]               |           |

## Experimental Protocols

- Objective: To determine the binding affinity ( $K_i$ ) of Imlunestrant for ER $\alpha$  and ER $\beta$ .
- Methodology:
  - Prepare reactions containing full-length human ER $\alpha$  or ER $\beta$  protein.
  - Add a constant concentration of tritium-labeled estradiol ( $[^3\text{H}]\text{-E2}$ ) as the radioligand.
  - Add increasing concentrations of unlabeled Imlunestrant (the competitor).
  - Incubate to allow binding to reach equilibrium.
  - Separate protein-bound radioligand from unbound radioligand using a filtration method (e.g., hydroxylapatite).
  - Quantify the bound radioactivity using liquid scintillation counting.

- Calculate the  $IC_{50}$  (concentration of Imlunestrant that displaces 50% of [ $^3H$ ]-E2) and convert it to a  $K_i$  value using the Cheng-Prusoff equation.
- Causality: This assay directly measures the ability of the compound to interact with the target receptor. A lower  $K_i$  value indicates a higher binding affinity, a primary requirement for a potent drug. Comparing affinities for ER $\alpha$  and ER $\beta$  provides insights into selectivity.
- Objective: To quantify the dose-dependent degradation of ER $\alpha$  protein induced by Imlunestrant.
- Methodology:
  - Culture ER+ breast cancer cells (e.g., MCF7) to ~70% confluence.
  - Treat cells with increasing concentrations of Imlunestrant or vehicle control for a fixed period (e.g., 24 hours).
  - Lyse the cells and quantify total protein concentration using a BCA assay.
  - Separate proteins by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.
  - Probe the membrane with a primary antibody specific for ER $\alpha$ .
  - Probe with a loading control antibody (e.g.,  $\beta$ -actin or GAPDH) to ensure equal protein loading.
  - Add a horseradish peroxidase (HRP)-conjugated secondary antibody and detect bands using an enhanced chemiluminescence (ECL) substrate.
  - Quantify band intensity using densitometry and normalize ER $\alpha$  levels to the loading control. Calculate the  $DC_{50}$  (concentration causing 50% degradation).
- Causality: This experiment provides direct visual and quantitative evidence of the compound's ability to eliminate the target protein, which is the defining characteristic of a SERD.



[Click to download full resolution via product page](#)

Caption: A self-validating experimental workflow for evaluating a novel oral SERD candidate.

## Conclusion and Future Directions

The structure-activity relationship of **Imlunestrant Tosylate** exemplifies a modern triumph of rational drug design. By integrating a high-affinity ER-binding core with a meticulously engineered side chain, chemists have created a molecule that not only functions as a potent antagonist but also hijacks the cell's own machinery to eliminate the oncogenic driver. The key SAR takeaways are the necessity of a phenolic hydroxyl for anchoring, the use of fluorine to enhance metabolic stability and binding, and the critical role of a sterically demanding, flexible side chain with a terminal basic moiety to induce receptor degradation.

Imlunestrant's success, particularly its activity in ESR1-mutant cancers and its ability to penetrate the blood-brain barrier, sets a high benchmark for future ER-targeted therapies.<sup>[4][8]</sup> <sup>[20]</sup> Ongoing research will likely focus on further optimizing oral bioavailability, minimizing off-target effects, and exploring novel combination therapies, such as with CDK4/6 inhibitors like abemaciclib, to overcome additional resistance mechanisms.<sup>[1][5]</sup> The principles learned from the SAR of Imlunestrant will undoubtedly guide the development of the next wave of therapeutics for hormone-driven cancers.

## References

- Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. National Institutes of Health (NIH).
- Imlunestrant With or Without Abemaciclib Effective in Treating ER+, HER2- Advanced Breast Cancer That Resists Standard Therapy. Memorial Sloan Kettering Cancer Center.
- What is Imlunestrant used for?. Patsnap Synapse.
- Breast Cancer Eli Lilly Imlunestrant EMBER-3 Trial Results. VJ Oncology.
- 30 Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and Combined With Abemaciclib, for Patients with ER+, HER2- Advanced Breast Cancer, Pretreated With Endocrine Therapy: Results of the Phase 3 EMBER-3 Trial. CancerNetwork.
- Imlunestrant with or without Abemaciclib in Advanced Breast Cancer: Updated Efficacy Results from the phase 3 EMBER-3 trial. PubMed.
- Imlunestrant Improves PFS in ESR1-Mutated ER-Positive/HER2-Negative Advanced BC. Physicians Weekly.
- Imlunestrant. Wikipedia.
- Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer. PubMed Central.

- Imlunestrant. Selective estrogen receptor degrader (SERD), Treatment of breast cancer. Clarivate.
- Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study. *Journal of Clinical Oncology*.
- Antiestrogens: structure-activity relationships and use in breast cancer treatment. *PubMed Central*.
- Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer. *ResearchGate*.
- Imlunestrant proves effective against hormone receptor-positive, HER2-negative advanced breast cancer. *Living Beyond Breast Cancer*.
- **Imlunestrant tosylate** (LY-3484356 tosylate). *MCE*.
- Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. *MDPI*.
- Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective. *PubMed Central*.
- Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. *MDPI*.
- Oral SERD, A Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer. *MDPI*.
- GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer. *PubMed*.
- Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer. *ResearchGate*.
- Abstract P5-04-07: GDC-9545: A novel ER antagonist and clinical candidate that combines desirable mechanistic and pre-clinical DMPK attributes. *ResearchGate*.
- Buy **Imlunestrant tosylate** | 2408840-41-3. *SimSon Pharma*.
- Imlunestrant, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study. *PubMed Central*.
- Safety and Activity of Single Agent Giredestrant GDC 9545 from a phase Ia study in patients. *Dialogo Roche*.
- FDA Approves Imlunestrant (Inluriyo) for Certain HR-Positive Breast Cancers. *Breastcancer.org*.

- Abstract PD7-05: A first-in-human phase I study to evaluate the oral selective estrogen receptor degrader (SERD), GDC-9545, in postmenopausal women with estrogen receptor-positive (ER+) HER2-negative (HER2-) metastatic breast cancer. AACR Journals.
- GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer. ACS Publications.
- Imlunestrant | C<sub>29</sub>H<sub>24</sub>F<sub>4</sub>N<sub>2</sub>O<sub>3</sub>. PubChem.
- Biochemical and in vitro characterization of imlunestrant. A, Structure.... ResearchGate.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. mskcc.org [mskcc.org]
- 2. What is Imlunestrant used for? [synapse.patsnap.com]
- 3. Imlunestrant - Wikipedia [en.wikipedia.org]
- 4. ascopubs.org [ascopubs.org]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. Imlunestrant a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lbbc.org [lbbc.org]
- 8. Imlunestrant Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]

- 13. Portico [access.portico.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Imlunestrant | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. GDC-9545 (Giredestrant): A Potent and Orally Bioavailable Selective Estrogen Receptor Antagonist and Degrader with an Exceptional Preclinical Profile for ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [Structural activity relationship of Imlunestrant Tosylate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b10855452#structural-activity-relationship-of-imlunestrant-tosylate\]](https://www.benchchem.com/product/b10855452#structural-activity-relationship-of-imlunestrant-tosylate)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

